molecular formula C6H4F3NO2S B1306060 2,3,4-Trifluorobenzenesulfonamide CAS No. 518070-13-8

2,3,4-Trifluorobenzenesulfonamide

Cat. No.: B1306060
CAS No.: 518070-13-8
M. Wt: 211.16 g/mol
InChI Key: CDJWMINTCGWSAW-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4F3NO2S. It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound is known for its versatility and is used in various industrial and experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

2,3,4-Trifluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-trifluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes .

Properties

IUPAC Name

2,3,4-trifluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJWMINTCGWSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380920
Record name 2,3,4-trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-13-8
Record name 2,3,4-trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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